
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, commonly known as TMPP, is an organic compound belonging to the class of piperazines. It is a white crystalline solid that is soluble in water and alcohol. TMPP is used in a wide range of scientific research applications, including biochemical and physiological studies. It can be synthesized using a variety of methods, and has several advantages and limitations when used in laboratory experiments.
科学的研究の応用
TMPP has several scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the central nervous system and to investigate the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on the cardiovascular system, to study the pharmacokinetics of drugs, and to study the effects of drugs on the endocrine system.
作用機序
The exact mechanism of action of TMPP is not fully understood. However, it is believed that TMPP acts as an agonist at certain receptor sites in the body, which can lead to the activation of certain biochemical pathways. It is also believed that TMPP can interact with certain enzymes in the body, which can lead to the activation of certain physiological pathways.
Biochemical and Physiological Effects
TMPP has been shown to have several biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of dopamine in the brain, which can lead to an increase in the levels of serotonin in the brain. It has also been shown to have an inhibitory effect on the release of norepinephrine in the brain, which can lead to an increase in the levels of GABA in the brain. In addition, TMPP has been shown to have an inhibitory effect on the release of glutamate in the brain, which can lead to an increase in the levels of glycine in the brain.
実験室実験の利点と制限
TMPP has several advantages and limitations when used in laboratory experiments. One of the main advantages of TMPP is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. Additionally, TMPP has a low toxicity and is generally safe to use in laboratory experiments.
However, there are also some limitations when using TMPP in laboratory experiments. One of the main limitations is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, TMPP has a relatively short half-life, which means that it needs to be used quickly after synthesis.
将来の方向性
There are several potential future directions for TMPP research. One potential direction is to further investigate the mechanism of action of TMPP and its effects on various biochemical and physiological pathways. Another potential direction is to develop new methods for synthesizing TMPP, which could potentially improve its solubility and stability. Additionally, further research could be done to investigate the potential therapeutic applications of TMPP. Finally, further research could be done to investigate the potential toxicity of TMPP and its effects on human health.
合成法
TMPP can be synthesized using several different methods. One of the most common methods is the reaction of 3,4,5-trimethoxybenzaldehyde and piperazine. This reaction is conducted in a solvent such as ethanol, and requires the use of a catalyst such as p-toluenesulfonic acid. Another method is the reaction of 3,4,5-trimethoxybenzyl chloride and piperazine, which is also conducted in a solvent such as ethanol and requires the use of a catalyst such as p-toluenesulfonic acid. Other methods for synthesizing TMPP include the reaction of 3,4,5-trimethoxybenzyl alcohol and piperazine, and the reaction of 3,4,5-trimethoxybenzyl amine and piperazine.
特性
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3;/h8-9,14H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWBIYGLDJXNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641011 |
Source


|
| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride | |
CAS RN |
38869-07-7 |
Source


|
| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)
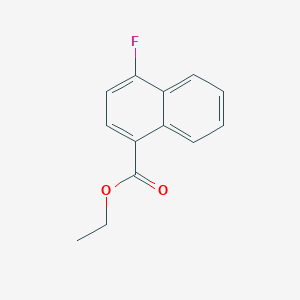
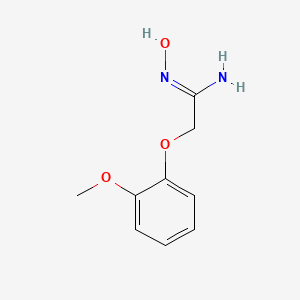
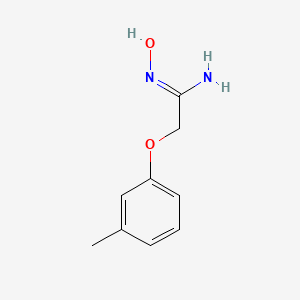

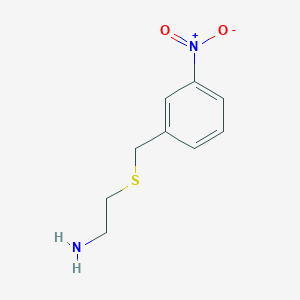

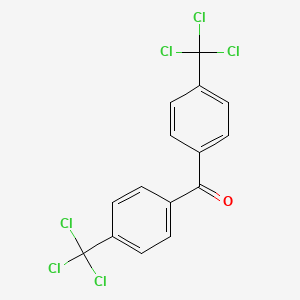


![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)